3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thienopyridine core, substituted with a chlorobenzenesulfonyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. The process may start with the formation of the thienopyridine core, followed by the introduction of the chlorobenzenesulfonyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxyphenylboronic acid
- Thienopyridine derivatives
Uniqueness
Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-7-(4-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H16ClNO4S2 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16ClNO4S2/c1-26-14-6-2-12(3-7-14)16-10-18(23)22-19-17(11-27-20(16)19)28(24,25)15-8-4-13(21)5-9-15/h2-9,11,16H,10H2,1H3,(H,22,23) |
InChI Key |
VRIFODJBHYCKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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